![molecular formula C22H18N2O B14374204 N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine CAS No. 89725-87-1](/img/structure/B14374204.png)
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine typically involves the condensation of 1H-indole carbaldehyde oxime with appropriate reagents. One common method includes the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride, followed by further reactions to introduce the hydroxylamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning and biological properties.
Uniqueness
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine stands out due to its unique combination of the indole ring with a hydroxylamine group, providing distinct chemical reactivity and biological activities
Eigenschaften
CAS-Nummer |
89725-87-1 |
|---|---|
Molekularformel |
C22H18N2O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[(5-methyl-2,3-diphenylindol-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C22H18N2O/c1-16-12-13-20-19(14-16)21(17-8-4-2-5-9-17)22(24(20)15-23-25)18-10-6-3-7-11-18/h2-15,25H,1H3 |
InChI-Schlüssel |
OVHZWBXUOQOWFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


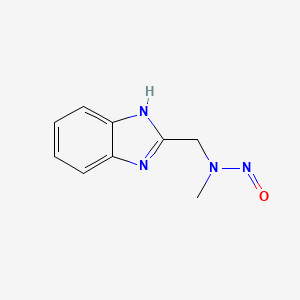
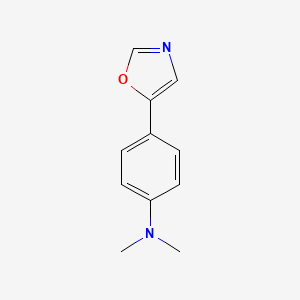

![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)


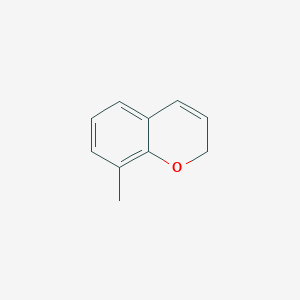

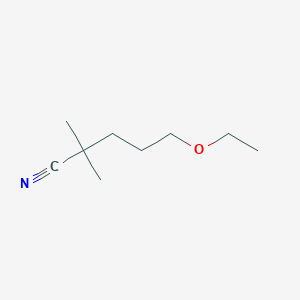
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)

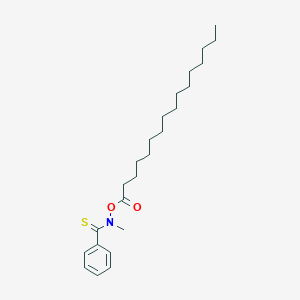
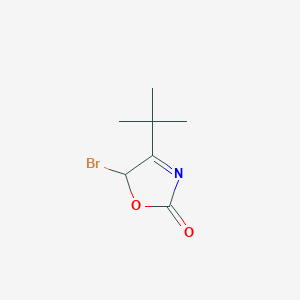
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
